molecular formula C17H25NO3 B7891561 Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate CAS No. 269741-35-7

Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate

Cat. No.: B7891561
CAS No.: 269741-35-7
M. Wt: 291.4 g/mol
InChI Key: GBCKEAHSRQIJGG-UHFFFAOYSA-N
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Description

Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl group, a phenyl group, and a hydroxymethyl group attached to the piperidine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Core: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of amino alcohols.

  • Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reaction with formaldehyde under acidic conditions.

  • Attachment of Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using benzene and an appropriate catalyst.

  • Protection of Hydroxyl Group: The hydroxyl group is protected using a tert-butyl group to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to remove the tert-butyl group, resulting in the formation of a simpler piperidine derivative.

  • Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Friedel-Crafts catalysts (e.g., aluminum chloride) and various electrophiles.

Major Products Formed:

  • Oxidation: Piperidine-1-carboxylate derivatives.

  • Reduction: Piperidine derivatives without the tert-butyl group.

  • Substitution: Piperidine derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can bind to receptors or enzymes, modulating their activity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate is similar to other piperidine derivatives, such as:

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development for targeted protein degradation.

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: A simpler piperidine derivative without the phenyl group.

Uniqueness: The presence of the phenyl group and the tert-butyl group in this compound provides unique chemical and biological properties compared to other piperidine derivatives. These groups enhance the compound's stability, reactivity, and binding affinity, making it a valuable molecule in various applications.

Properties

IUPAC Name

tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCKEAHSRQIJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155839
Record name (+)-1,1-Dimethylethyl 4-(hydroxyphenylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269741-35-7
Record name (+)-1,1-Dimethylethyl 4-(hydroxyphenylmethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269741-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-1,1-Dimethylethyl 4-(hydroxyphenylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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